molecular formula C3H6F3N B128076 1,1,1-Trifluoropropan-2-amine CAS No. 421-49-8

1,1,1-Trifluoropropan-2-amine

Cat. No.: B128076
CAS No.: 421-49-8
M. Wt: 113.08 g/mol
InChI Key: SNMLKBMPULDPTA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropropan-2-amine is an organic compound with the chemical formula C3H6F3N. It is a colorless, volatile liquid with a strong, pungent odor. This compound is of particular interest due to its unique properties and its potential for use in a variety of applications, including industrial, pharmaceutical, and agricultural sectors .

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific context of its use.

Pharmacokinetics

Some properties such as high gastrointestinal absorption and bbb permeability have been predicted . These properties could potentially impact the bioavailability of the compound, although more research is needed to confirm these predictions.

Action Environment

It’s known that the compound should be stored under an inert atmosphere at temperatures between 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoropropan-2-amine can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoropropan-2-one with ammonia in the presence of a reducing agent such as hydrogen. The reaction is typically carried out in methanol at elevated temperatures and pressures .

Another method involves the reaction of 1,1,1-trifluoropropan-2-one with a primary amine and carbon disulfide in a microwave, generating a symmetrical thiourea in situ. The subsequent addition of 3-bromo-1,1,1-trifluoropropan-2-one affords the desired product in an efficient one-pot process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using an autoclave. The process includes the reaction of 1,1,1-trifluoropropan-2-one with ammonia and hydrogen in methanol, followed by distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as Raney nickel is commonly used.

    Substitution: Nucleophiles such as halides and amines are used under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylamines.

    Reduction: Amines and hydrazines.

    Substitution: Substituted amines and halides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoropropan-2-amine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1,1,1-trifluoropropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMLKBMPULDPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307602
Record name 1,1,1-Trifluoro-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-49-8
Record name 1,1,1-Trifluoro-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoropropan-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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